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Compound of Interest

4-(Diethylamino)-2-
Compound Name:
methoxybenzaldehyde

Cat. No.: B1298378

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
(Diethylamino)-2-methoxybenzaldehyde, a key intermediate in various chemical syntheses.
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
their acquisition. This document is intended for researchers, scientists, and professionals in the
field of drug development and chemical analysis.

Spectroscopic Data

While a complete, publicly available experimental dataset for 4-(Diethylamino)-2-
methoxybenzaldehyde is not fully detailed in singular sources, the following data tables are
compiled based on established spectroscopic principles and data from analogous compounds.
The molecular structure contains an aldehyde, a methoxy group, a diethylamino group, and a
substituted aromatic ring, each contributing characteristic signals. The molecular weight of the
compound is 207.27 g/mol .[1]

IH NMR (Proton NMR) Spectroscopy

The predicted *H NMR spectrum is characterized by signals from the aldehyde proton, aromatic
protons, and protons of the methoxy and diethylamino groups. Aromatic proton signals (6.5-8.0
ppm) are influenced by the electron-donating effects of the methoxy and diethylamino groups.
[2][3] The aldehyde proton appears significantly downfield (9-10 ppm).[4]
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Table 1: Predicted *H NMR Data for 4-(Diethylamino)-2-methoxybenzaldehyde

Chemical Shift (6,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
) Aldehyde proton (-
~10.2 Singlet (s)
CHO)
~7.6 Doublet (d) ~8.5 Aromatic proton (H-6)
Doublet of doublets )
~6.3 ~8.5,~25 Aromatic proton (H-5)
(dd)
~6.1 Doublet (d) ~2.5 Aromatic proton (H-3)
) Methoxy protons (-
~3.8 Singlet (s)
OCHs3)
Methylene protons (-
~3.4 Quartet (q) ~7.0
N(CH2CHs)z2)
Methyl protons (-
~1.1 Triplet (t) ~7.0 yip (

N(CH2CHs)z2)

Note: Predicted values are based on general chemical shift ranges and analysis of substituent

effects.[4][5] The solvent used for analysis (e.g., CDCIls or DMSO-ds) will affect the exact

chemical shifts.[1]

13C NMR (Carbon-13 NMR) Spectroscopy

The 3C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde is the most downfield signal (190-200 ppm).[6] Aromatic

carbons resonate in the 110-165 ppm range, with their specific shifts determined by the

attached functional groups.[2]

Table 2: Predicted 13C NMR Data for 4-(Diethylamino)-2-methoxybenzaldehyde
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Chemical Shift (6, ppm)

Assignment

~190 Aldehyde Carbonyl (C=0)

~164 Aromatic Carbon (C-2, attached to -OCH?3)
~153 Aromatic Carbon (C-4, attached to -N(Et)2)
~129 Aromatic Carbon (C-6)

~115 Aromatic Carbon (C-1)

~105 Aromatic Carbon (C-5)

~95 Aromatic Carbon (C-3)

~56 Methoxy Carbon (-OCHs)

~44 Methylene Carbon (-N(CH2CHs)z2)

~13 Methyl Carbon (-N(CH2CHs3)z2)

Note: Routine 3C NMR spectra are typically broadband proton-decoupled, resulting in singlets

for all carbon signals.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. A strong

absorption band for the conjugated aldehyde carbonyl (C=0) group is expected.

Table 3: Predicted IR Absorption Bands for 4-(Diethylamino)-2-methoxybenzaldehyde
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Wavenumber (cm~?) Functional Group Assignment
~3050 Aromatic C-H Stretch

~2970 Aliphatic C-H Stretch

~2830, ~2730 Aldehyde C-H Stretch (Fermi doublets)
~1670 Conjugated Aldehyde C=0 Stretch
~1600, ~1500 Aromatic C=C Ring Stretch

~1260 Aryl Ether C-O Stretch

~1200 Aryl Amine C-N Stretch

Note: The exact position of the carbonyl stretch is lowered due to conjugation with the aromatic
ring.[9]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak (M*) is expected at an m/z corresponding to the
molecular weight (207.27).

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(Diethylamino)-2-

methoxybenzaldehyde
miz Fragment Assignment
207 [M]* (Molecular lon)
206 [M-H]* (Loss of aldehyde hydrogen)
192 [M-CHs]* (Loss of a methyl radical)
178 [M-CHOJ]* (Loss of the formyl radical)
178 [M-CzHs]* (Loss of an ethyl radical)
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Note: Electron lonization (El) is a "hard" ionization technique that leads to extensive
fragmentation, which is useful for structural determination.[10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of the solid 4-(Diethylamino)-2-
methoxybenzaldehyde sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-ds) in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) may be added as an internal standard for chemical shift referencing (0O ppm).[8]

¢ H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR
spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay
of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is typically acquired on the same instrument.
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay (2-5 seconds) are required.[7][12] Broadband proton decoupling is
applied to simplify the spectrum to singlets for each unique carbon.[7][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and
simple method for solid samples.[14][15] A small amount of the solid compound is placed
directly onto the clean ATR crystal (typically diamond). Pressure is applied to ensure good
contact between the sample and the crystal surface.[16]

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely
ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar
and pestle.[16][17] The homogenous mixture is then pressed into a thin, transparent pellet
using a hydraulic press.[17][18]

» Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is
recorded first. The sample is then placed in the FTIR spectrometer's sample compartment,
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and the spectrum is recorded, typically by co-adding 16-32 scans in the 4000-400 cm—1
range.[17]

3. Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is a
suitable method.[11] A dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or methanol) is injected into the GC, where it is vaporized and separated
from impurities.

« lonization (Electron lonization - El): As the compound elutes from the GC column, it enters
the ion source of the mass spectrometer. In El mode, the gaseous molecules are bombarded
with a high-energy electron beam (typically 70 eV).[10][19] This causes the molecule to lose
an electron, forming a positively charged molecular ion ([M]*), which then undergoes
fragmentation.[20]

o Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their
mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating
the mass spectrum.[20]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound.
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Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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